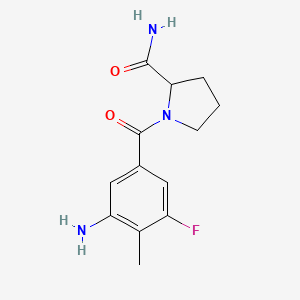
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-1-phenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-1-phenylmethanamine, commonly known as BDB, is a psychoactive drug that belongs to the amphetamine class of compounds. BDB is structurally similar to the popular recreational drug MDMA, also known as ecstasy. BDB has been found to have similar effects on the central nervous system as MDMA, such as increasing levels of serotonin, dopamine, and norepinephrine.
Mechanism of Action
BDB works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, appetite, and sleep, among other functions. BDB binds to and inhibits the reuptake transporters for these neurotransmitters, leading to their increased levels in the brain.
Biochemical and Physiological Effects:
BDB has been found to produce a range of effects on the body, including increased heart rate, blood pressure, and body temperature. BDB also produces feelings of euphoria, empathy, and emotional openness, similar to those produced by MDMA. However, BDB has been found to produce less intense effects than MDMA.
Advantages and Limitations for Lab Experiments
BDB has been used in various laboratory experiments to study the effects of serotonin and dopamine on the brain. One advantage of using BDB in experiments is its similarity to MDMA, which allows for comparison between the two drugs. However, one limitation of using BDB is its relatively weaker effects compared to MDMA, which may make it less useful in certain types of experiments.
Future Directions
There are several potential future directions for research on BDB. One direction is to further explore its potential therapeutic applications, particularly in treating mental health disorders. Another direction is to study its effects on the brain in more detail, particularly in comparison to other psychoactive drugs. Additionally, further research could be conducted on the optimal dosage and administration of BDB for various applications.
Synthesis Methods
BDB can be synthesized through various methods, including reductive amination and condensation reactions. One common method involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with 2-amino-1-phenylpropane.
Scientific Research Applications
BDB has been studied for its potential therapeutic applications in treating various mental health disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, BDB has been studied for its potential use in neuroscience research, particularly in studying the effects of serotonin and dopamine on the brain.
properties
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-5-14(6-3-1)12-18-13-15-7-8-16-17(11-15)20-10-4-9-19-16/h1-3,5-8,11,18H,4,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSJOMMPQQMTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNCC3=CC=CC=C3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-1-phenylmethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B7575401.png)
![3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575403.png)
![3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575405.png)
![3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575416.png)
![3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575420.png)

![3-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575451.png)
![3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575455.png)
![3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575458.png)
![3-[(1H-pyrazole-5-carbonylamino)methyl]benzoic acid](/img/structure/B7575469.png)
![3-[(Cyclopropylformamido)methyl]benzoic acid](/img/structure/B7575479.png)
![2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol](/img/structure/B7575486.png)
![5-chloro-2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7575492.png)
